N-heptyl-3-nitrobenzenesulfonamide
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Overview
Description
N-heptyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a heptyl group attached to the nitrogen atom and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-3-nitrobenzenesulfonamide typically involves the nitration of N-heptylbenzenesulfonamide. The process begins with the preparation of N-heptylbenzenesulfonamide by reacting heptylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting N-heptylbenzenesulfonamide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-heptyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Reduction: N-heptyl-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-heptyl-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a lipoxygenase inhibitor, which could have therapeutic applications in treating inflammatory diseases and certain cancers.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-heptyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are involved in inflammatory responses . The presence of the nitro group and the heptyl chain enhances its binding affinity and specificity towards the enzyme.
Comparison with Similar Compounds
Similar Compounds
N-heptylbenzenesulfonamide: Lacks the nitro group, making it less effective as an enzyme inhibitor.
N-heptyl-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position, which can affect its reactivity and binding properties.
Uniqueness
N-heptyl-3-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group on the benzene ring, which significantly influences its chemical reactivity and biological activity. This positioning allows for more effective inhibition of target enzymes compared to similar compounds with different substituent positions .
Properties
IUPAC Name |
N-heptyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-2-3-4-5-6-10-14-20(18,19)13-9-7-8-12(11-13)15(16)17/h7-9,11,14H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSZNKFAFDBDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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